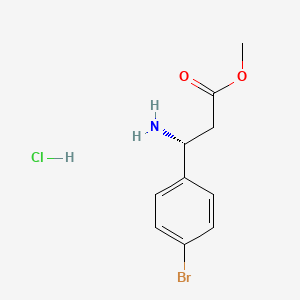
tert-butyl N-(4-amino-3-hydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(4-amino-3-hydroxybutyl)carbamate” is a chemical compound. It is also known as “tert-Butyl (4-aminocyclohexyl)carbamate” with a molecular weight of 214.30 . The empirical formula is C11H22N2O2 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCC(O)CC1 . The InChI key is DQARDWKWPIRJEH-UHFFFAOYSA-N . Chemical Reactions Analysis
The tert-butyl carbamate group in “this compound” can undergo a Boc deprotection mechanism using trifluoroacetic acid (TFA) . The steps include protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under the acidic conditions .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-amino-3-hydroxybutyl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-aminobutanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-aminobutanol", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-aminobutanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, tert-butyl N-(4-amino-3-hydroxybutyl)carbamate." ] } | |
CAS RN |
1498637-39-0 |
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



